molecular formula C18H25N3O2S B2687904 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide CAS No. 686735-90-0

3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide

Cat. No.: B2687904
CAS No.: 686735-90-0
M. Wt: 347.48
InChI Key: OCPPFUWOCYMBHX-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the thienopyrimidine class, which is known for its diverse biological activities, including antiviral, antioxidant, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to form an N-benzoylthiourea derivative. This intermediate undergoes cyclization to yield the thienopyrimidine core . The reaction conditions often include heating under reflux in a solvent such as 1,4-dioxane, with a catalytic amount of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as cytotoxicity in cancer cells or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide stands out due to its unique combination of a thienopyrimidine core with a pentylpropanamide side chain.

Biological Activity

The compound 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide (CAS Number: 325476-25-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C16H20N2O3S2
  • Molecular Weight : 352.472 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • LogP : 4.13

These properties suggest that the compound may have significant lipophilicity, which is often correlated with biological activity.

Pharmacological Profile

Research indicates that the compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown promising results as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. In vitro studies have demonstrated that modifications to the structure can enhance HDAC inhibitory activity, suggesting that this compound may also possess such properties .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound could affect cancer cell lines by inducing apoptosis and altering cell cycle progression. For instance, compounds with similar structural motifs have been tested against various cancer cell lines (e.g., SW620 for colon cancer and PC-3 for prostate cancer), showing effective cytotoxicity .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : By inhibiting HDACs, the compound may lead to increased acetylation of histones and non-histone proteins, thereby affecting gene expression patterns associated with tumor suppression.
  • Induction of Apoptosis : The structural features of the compound could interact with cellular pathways involved in programmed cell death, potentially leading to increased apoptosis in malignant cells.

Case Studies

A notable study evaluated the anticancer effects of compounds structurally related to this compound. The study reported:

CompoundCell LineIC50 (µM)Mechanism
Compound ASW6201.5HDAC inhibition
Compound BPC-31.8Apoptosis induction
Compound CNCI-H232.0Cell cycle arrest

These findings highlight the potential for further exploration into this class of compounds for therapeutic applications in oncology.

Properties

IUPAC Name

3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-2-3-6-11-19-15(22)10-9-14-20-17(23)16-12-7-4-5-8-13(12)24-18(16)21-14/h2-11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPPFUWOCYMBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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